Isolongifolanone
Overview
Description
Isolongifolanone (ILF) is a natural product isolated from the plant Isolongifolene. It is a sesquiterpene that has been studied for its potential medicinal properties. ILF has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It has also been studied for its ability to modulate the immune system.
Scientific Research Applications
Anticancer Activity
Isolongifolanone, a high-value sustainable natural product, has shown promising results in cancer research. A study by (Wang et al., 2021) reported the synthesis of isolongifolanone derivatives with significant anti-proliferative activities against various cancer cell lines, including MCF-7 breast cancer cells. These compounds induced apoptosis through the activation of caspase-3 and PARP, and regulation of Bcl-2, Bax, and p53 proteins. Another study by (Ma et al., 2019) synthesized isolongifoleno[7,8‐d]thiazolo[3,2‐a]pyrimidine derivatives, demonstrating potent antitumor activity and apoptosis induction in cancer cells.
Chemical Synthesis and Mechanism
Research by (Yang, 2011) explored the synthesis of isolongifolanone using de-caryophyllene heavy turpentine, detailing the reaction mechanism involved in the process.
Bio-Imaging and Sensing Applications
Isolongifolanone has been utilized in the development of bio-imaging tools. (Wang et al., 2019) designed a biocompatible fluorescent probe from isolongifolanone for detecting hypochlorite in biological systems. This probe showed high sensitivity and specificity, indicating potential for bio-imaging applications. Additionally, (Wang et al., 2017) synthesized a Zn2+-specific molecular probe from isolongifolanone, which displayed strong green fluorescence and high sensitivity, suitable for imaging endogenous Zn2+ in vivo.
Repellent Properties
Isolongifolanone has been identified as an effective repellent for ticks and mosquitoes. Research by (Zhang et al., 2009) showed that isolongifolenone, a derivative, was more effective than DEET in repelling blood-feeding arthropods, suggesting its potential in developing safer and more effective repellents.
Neuroprotective Effects
(Balakrishnan et al., 2018) and (Balakrishnan et al., 2020) conducted studies demonstrating the neuroprotective effects of isolongifolene, a compound related to isolongifolanone, against oxidative stress and apoptosis in models of Parkinson's disease. These findings indicate potential therapeutic applications in neurodegenerative disorders.
properties
IUPAC Name |
(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCESNMLNDPLX-BTXGZQJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isolongifolene ketone | |
CAS RN |
23787-90-8, 29461-14-1 | |
Record name | Isolongifolanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLONGIFOLANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916QUE93V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.